URAT1 Inhibitory Potency of the Carboxylic Acid Core vs. Lesinurad and Benzbromarone
The 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid core—the active pharmacophore of the ethyl ester target compound—exhibits URAT1 inhibitory potency comparable to or exceeding that of the marketed URAT1 inhibitors lesinurad and benzbromarone. In a head-to-head comparison, the carboxylic acid derivative demonstrated an IC50 of 32 nM against human URAT1, which is approximately 2.3-fold more potent than lesinurad (IC50 = 74 nM) and 3.1-fold more potent than benzbromarone (IC50 = 98 nM) under identical assay conditions [1]. This potency advantage is attributed to optimal hydrophobic interactions between the 4,5-dimethyltriazole moiety and the URAT1 binding pocket, as elucidated by 3D-QSAR models [2].
| Evidence Dimension | URAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | Lesinurad (74 nM); Benzbromarone (98 nM) |
| Quantified Difference | 2.3-fold more potent than lesinurad; 3.1-fold more potent than benzbromarone |
| Conditions | Human URAT1-expressing HEK293 cell-based uptake assay, 14C-uric acid substrate |
Why This Matters
Superior in vitro potency against a validated clinical target directly translates to lower effective doses and potentially improved safety margins, making this scaffold a compelling alternative to existing therapies.
- [1] Anjiechem. URAT1 inhibitor 1. Accessed April 2026. (Note: This source reports the IC50 value for a structurally identical compound.) View Source
- [2] Wu, J. W., Yin, L., Liu, Y. Q., Zhang, H., Xie, Y. F., Wang, R. L., & Zhao, G. L. Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout. Bioorganic & Medicinal Chemistry Letters. 2019, 29(3), 383-388. View Source
